manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride
Description
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate; hydrochloride is a sulfonated manganese(III) porphyrin complex with a unique electronic and structural profile. The porphyrin core is substituted with three 4-sulfophenyl groups at the 10, 15, and 20 positions and a benzenesulfonate group at the 5-position, conferring high water solubility and enhanced stability under aqueous conditions. The manganese(III) center is coordinated to the porphyrin’s nitrogen atoms, with a chloride counterion balancing the charge .
This compound exhibits strong absorption in the visible region (Soret band ~420 nm, Q-bands ~550–600 nm) and emits fluorescence with a Stokes shift characteristic of metalloporphyrins. Its sulfonate groups facilitate applications in catalysis, sensing, and hybrid nanomaterials due to improved solubility and interfacial interactions .
Properties
Molecular Formula |
C44H28ClMnN4O12S4 |
|---|---|
Molecular Weight |
1023.4 g/mol |
IUPAC Name |
manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Mn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChI Key |
WMITXTXHDITCGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Mn+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then sulfonated to introduce the sulfophenyl groups.
Metalation: The sulfonated porphyrin is then reacted with a manganese salt, such as manganese chloride, under controlled conditions to form the manganese(3+) complex.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, where it is oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the manganese center is reduced to lower oxidation states.
Substitution: The porphyrin ring can undergo substitution reactions, where the sulfophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state manganese complexes, while reduction reactions may yield lower oxidation state complexes.
Scientific Research Applications
The compound "manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride," often referred to as a manganese porphyrin, exhibits a variety of applications, particularly in catalysis, biomonitoring, and medicinal chemistry . Manganese porphyrins are known for their high reactivity in alkane hydroxylation and olefin reactions, as well as their stability and chemical versatility .
Catalysis
- C–H bond isocyanation: Manganese porphyrins catalyze aliphatic C–H isocyanation reactions. Density functional theory (DFT) calculations suggest that the reaction proceeds through a diradical intermediate complex involving a hydroxomanganese porphyrin and a substrate-derived radical formed by H-abstraction. The axial ligand exchange of OH with NCO leads to a di-isocyanate manganese porphyrin intermediate, facilitating the NCO-rebound process to form the alkyl isocyanate product .
- Enantioselective C–H hydroxylation: Chiral manganese porphyrins catalyze enantioselective C–H hydroxylation reactions. DFT calculations indicate that the chiral manganese porphyrin forms a two-point hydrogen bonding interaction with the substrate, leading to preferential hydrogen atom abstraction and the formation of specific hydroxylated products .
Biomonitoring
- Exposure assessment: Human biomonitoring (HBM) uses analytical methods to measure low levels of environmental chemicals in human tissues . Manganese porphyrins can be used in biomonitoring to assess human exposure to environmental pollutants . Studies have demonstrated the utility of biomonitoring data in exposure and human health risk assessments .
Medicinal Chemistry
- MRI contrast agents: Manganese(III) porphyrins (MnPs) can be used as building blocks in the design and synthesis of molecular and targeted MRI contrast agents . The stability of the porphyrin and the absence of pendant bases (found in Gd or Mn chelates) allow for versatile functionalization. These MnPs exhibit high relaxivity and stability, making them suitable for in-vivo targeted imaging and material tracking .
- Post-cardiac arrest recovery: Manganese porphyrins have shown promise in improving survival and neurological function recovery in animal models of cardiac arrest .
- Redox-active drugs: Manganese porphyrins exhibit therapeutic effects at both normal and tumor tissue levels .
Data Table: Properties of Water-Soluble Mn(III)-Porphyrins
| Complex | Water Solubility | Relaxivity (20–80 MHz, 298 K) |
|---|---|---|
| Mn-1 | High | 10–15 mM–1s–1 |
| Mn-2 | High | 10–15 mM–1s–1 |
| Mn-3 | High | 10–15 mM–1s–1 |
Case Studies
- Labeling of Human Serum Albumin: Manganese porphyrins have been used to label human serum albumin, a model protein, for applications in in-vivo targeted imaging .
- Labeling of Collagen Hydrogels: These compounds have also been used to label collagen hydrogels for material tracking .
- ** জার্মান DEMOCOPHES Study:** In a study of German children, concentrations of mercury and cotinine were lower than the European average. However, a large percentage of children were still exposed to environmental tobacco smoke outside their homes. Concentrations of phthalate metabolites varied, with some being lower and others higher than European averages .
Mechanism of Action
The mechanism of action of manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride involves its ability to undergo redox reactions. The manganese center can cycle between different oxidation states, allowing it to participate in electron transfer processes. This redox cycling is crucial for its catalytic activity and its ability to generate reactive oxygen species. The compound can also interact with various molecular targets, including enzymes and proteins, through coordination and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations:
Solubility : The sulfonate groups in the target compound confer exceptional aqueous solubility, unlike phenyl or ethyl-substituted analogs, which require organic solvents .
Electronic Properties : The electron-withdrawing sulfonate groups redshift the Soret band compared to phenyl-substituted Mn(III) porphyrins (~420 nm vs. ~465 nm) .
Catalytic Performance
Table 2: Catalytic Activity in Oxidative Reactions
- Mechanistic Insights: The target compound’s sulfonate groups stabilize high-valent Mn=O intermediates via hydrogen bonding, enhancing catalytic efficiency in oxidative deoximation . In contrast, non-sulfonated analogs rely on hydrophobic interactions for substrate binding .
Stability and pH Sensitivity
- Target Compound : Forms µ-oxo dimers under alkaline conditions (pH > 10), as evidenced by blue-shifted absorption spectra. Stability in acidic media (pH 2–6) is superior to hydroxyphenyl-substituted analogs due to sulfonate group ionization .
- Mn(III) Tetraphenylporphyrin Chloride : Degrades in strongly acidic conditions (pH < 2) due to demetallation .
Biological Activity
Manganese(3+) porphyrins, particularly the compound 4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride, exhibit significant biological activities due to their unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Manganese porphyrins function primarily as superoxide dismutase (SOD) mimetics , which catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This property is crucial for mitigating oxidative stress in cells. The manganese ion can exist in multiple oxidation states (Mn(II), Mn(III), Mn(IV), Mn(V)), allowing it to participate in various redox reactions.
Key Mechanisms:
- Catalase-like Activity: Manganese porphyrins can decompose hydrogen peroxide (H₂O₂) into water and oxygen, thus reducing oxidative damage in tissues .
- Regulation of Signaling Pathways: These compounds can modulate the activity of transcription factors such as NF-κB and Nrf2, influencing cellular responses to oxidative stress and inflammation .
- Interaction with Hydrogen Sulfide: Recent studies indicate that manganese porphyrins can oxidize hydrogen sulfide (H₂S) to polysulfides, which may have implications for cellular signaling and metabolism .
Therapeutic Applications
The therapeutic applications of manganese porphyrins are diverse, particularly in oncology and neuroprotection.
1. Cancer Therapy
Manganese porphyrins have shown promise in cancer treatment through their ability to induce reactive oxygen species (ROS) generation and enhance tumor oxygenation. For example:
- In Vivo Studies: In models such as H22 and 4T1 tumor-bearing mice, manganese-based metal-organic frameworks (MOFs) demonstrated significant anticancer effects by promoting ferroptosis—a form of regulated cell death associated with iron-dependent lipid peroxidation—upon ultrasound irradiation .
- Immunomodulation: These compounds have been reported to improve the tumor microenvironment by increasing activated CD8+ T cells while decreasing immunosuppressive myeloid-derived suppressor cells (MDSCs) .
2. Neuroprotection
Manganese porphyrins are being explored for their potential neuroprotective effects in conditions characterized by oxidative stress, such as neurodegenerative diseases. Their ability to scavenge free radicals may protect neuronal cells from damage.
Study 1: Effects on Cellular Sulfur Metabolism
A study examined the impact of manganese porphyrins on H₂S metabolism in various cell lines (HEK293, A549, HT29). Results indicated that these compounds significantly decreased intracellular H₂S levels while increasing polysulfides, suggesting a potential mechanism for their cytoprotective effects .
| Cell Line | H₂S Production Decrease (%) | Polysulfide Increase (%) |
|---|---|---|
| HEK293 | 35 | 50 |
| A549 | 40 | 55 |
| HT29 | 30 | 45 |
Study 2: Anticancer Efficacy
In a clinical trial involving cynomolgus monkeys treated with manganese porphyrins, significant improvements were observed in biomarkers related to oxidative stress and inflammation. The results support the potential use of these compounds in therapeutic settings for cancer patients .
Q & A
Basic: What are the optimal methods for synthesizing and characterizing this manganese porphyrin complex?
Methodological Answer:
Synthesis typically involves metallation of the free-base porphyrin ligand with Mn(III) salts. Key steps:
- Synthesis : React 5,10,15,20-tetrakis(4-sulfophenyl)porphyrin (H₂TPPS₄) with MnCl₂·4H₂O in a refluxing solvent (e.g., DMF or acetic acid) under inert atmosphere . Purification via column chromatography or recrystallization.
- Characterization :
- UV-Vis Spectroscopy : Confirm metallation by red-shifted Soret band (~470 nm for Mn(III) vs. ~420 nm for free-base porphyrin) .
- Elemental Analysis : Verify Mn and Cl content.
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [Mn(TPPS₄)Cl]⁻).
- EPR : Confirm Mn(III) oxidation state (signature signals at g ≈ 4.3 and 2.0) .
Basic: How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
Stability depends on pH, light, and temperature:
- pH Stability : Conduct spectrophotometric titrations (pH 2–12) to monitor Soret band shifts. Sulfonated porphyrins are generally stable in acidic/basic media due to charged sulfonate groups .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>250°C typical for sulfonated porphyrins).
- Light Sensitivity : Store in amber vials at -20°C; avoid prolonged exposure to UV/visible light to prevent demetallation .
Advanced: What mechanistic insights explain its catalytic activity in C–H bond oxidation?
Methodological Answer:
The Mn(III) center activates oxidants (e.g., H₂O₂, O₂) to generate high-valent Mn-oxo intermediates:
- Experimental Probes :
- Kinetic Isotope Effects (KIE) : Compare to distinguish radical vs. non-radical pathways.
- Radical Traps : Use TEMPO to quench radical intermediates.
- Computational Modeling :
- DFT Studies : Calculate activation barriers for Mn-oxo vs. Mn-hydroxo pathways. Evidence suggests Mn-oxo species exhibit lower barriers for toluene α-C–H activation .
- Table: Catalytic Efficiency in Toluene Oxidation
| Oxidant | Turnover Number (TON) | Selectivity (Benzaldehyde) | Reference |
|---|---|---|---|
| H₂O₂ | 120 | 85% | |
| O₂ (with co-reductant) | 90 | 78% |
Advanced: How can contradictory data on catalytic efficiency across studies be resolved?
Methodological Answer:
Contradictions often arise from differences in:
- Reaction Conditions : pH, solvent polarity, and oxidant concentration.
- Ligand Microenvironment : Sulfonate groups influence solubility and intermediate stability.
Resolution Strategies : - Controlled Replication : Standardize conditions (e.g., 0.1 M phosphate buffer pH 7.0, 25°C).
- In Situ Spectroscopy : Monitor Mn oxidation states via UV-Vis/EPR during catalysis to correlate activity with species like Mn(V)=O .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables .
Advanced: How do ligand modifications (e.g., sulfonate vs. non-sulfonate porphyrins) alter electronic properties and reactivity?
Methodological Answer:
Sulfonate groups enhance water solubility and stabilize intermediates via electrostatic effects:
- Cyclic Voltammetry : Compare redox potentials. Sulfonated Mn-porphyrins show shifted values (e.g., -0.25 V vs. Ag/AgCl for Mn(III)/Mn(II)) due to electron-withdrawing sulfonates .
- Electron Paramagnetic Resonance (EPR) : Sulfonate substituents reduce axial ligand field symmetry, altering hyperfine splitting patterns .
- Comparative Table: Electronic Properties
| Porphyrin Type | λ(max) Soret Band (nm) | Redox Potential (V) |
|---|---|---|
| Sulfonated Mn(III) | 470 | -0.25 |
| Non-sulfonated Mn(III) | 450 | -0.15 |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Avoid inhalation of fine powders .
- Storage : Keep in sealed containers under argon at -20°C; sulfonated porphyrins are hygroscopic .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for this compound?
Methodological Answer:
- Multiphysics Modeling : Simulate mass transfer limitations in catalytic reactions using COMSOL’s “Transport of Diluted Species” module .
- Machine Learning (ML) : Train models on historical data to predict optimal Mn/oxidant ratios or solvent systems.
- Case Study : AI-guided optimization increased TON by 20% in a simulated Mn-porphyrin/O₂ system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
